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Compound of Interest

Compound Name: N-cyclohexylthiolan-3-amine

Cat. No.: B15271167 Get Quote

Disclaimer: Following a comprehensive search of scientific literature and chemical databases,

specific experimental spectroscopic data (NMR, IR, MS) for N-cyclohexylthiolan-3-amine is

not publicly available. This guide, therefore, provides a methodological framework for the

characterization of this compound, including expected spectroscopic features and standardized

experimental workflows.

Introduction
N-cyclohexylthiolan-3-amine is a secondary amine containing a saturated five-membered

heterocyclic thiolane ring and a cyclohexyl group. As a molecule with potential applications in

medicinal chemistry and materials science, its unambiguous structural confirmation through

spectroscopic methods is crucial. This document outlines the standard analytical procedures

and expected spectral characteristics for the comprehensive characterization of N-
cyclohexylthiolan-3-amine.

Synthesis Pathway
While a direct synthesis for N-cyclohexylthiolan-3-amine is not detailed in publicly accessible

literature, a closely related compound, N-cyclohexyl-3-aminotetrahydrothiophene 1,1-dioxide, is

described in patent US-8859551-B2. The synthesis of N-cyclohexylthiolan-3-amine would

likely follow a similar reductive amination pathway, as illustrated in the logical workflow below.
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Synthetic Workflow
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Caption: Synthetic workflow for N-cyclohexylthiolan-3-amine.

Proposed Spectroscopic Analysis Workflow
The structural elucidation of a novel compound such as N-cyclohexylthiolan-3-amine requires

a multi-faceted analytical approach. The following workflow outlines the standard sequence of

spectroscopic analyses.
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Analytical Workflow
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Mass Spectrometry (MS)
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Structure Confirmed?

No

Final Report

Yes
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Caption: Experimental workflow for spectroscopic characterization.

Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for N-cyclohexylthiolan-3-
amine based on its structure. These are theoretical values and require experimental

verification.
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Table 1: Expected ¹H NMR Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.0 - 3.5 Multiplet 1H CH-N (Thiolane)

~ 2.7 - 3.0 Multiplet 4H CH₂-S (Thiolane)

~ 2.5 - 2.8 Multiplet 1H CH-N (Cyclohexyl)

~ 1.5 - 2.2 Multiplet 3H CH₂ (Thiolane) & NH

~ 1.0 - 1.9 Multiplets 10H CH₂ (Cyclohexyl)

Table 2: Expected ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~ 60 - 65 CH-N (Thiolane)

~ 55 - 60 CH-N (Cyclohexyl)

~ 30 - 40 CH₂-S (Thiolane)

~ 25 - 35 CH₂ (Thiolane & Cyclohexyl)

~ 24 - 26 CH₂ (Cyclohexyl)

Table 3: Expected IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 - 3400 Weak-Medium N-H Stretch

~ 2850 - 2950 Strong C-H Stretch (Aliphatic)

~ 1440 - 1470 Medium C-H Bend (CH₂)

~ 1100 - 1200 Medium C-N Stretch

~ 600 - 700 Weak-Medium C-S Stretch

Table 4: Expected Mass Spectrometry Data
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Ion m/z Notes

[M+H]⁺ 186.13
Molecular ion (positive ion

mode, e.g., ESI)

[M]⁺ 185.12 Molecular ion (e.g., EI)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above. Instrument parameters should be optimized for the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of N-cyclohexylthiolan-3-amine in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR: Acquire spectra with a spectral width of 0-12 ppm. Use a sufficient number of scans

to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire spectra with a spectral width of 0-220 ppm. Proton-decoupled mode is

standard. DEPT-135 and DEPT-90 experiments should be performed to differentiate

between CH, CH₂, and CH₃ groups.

2D NMR: COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum

Coherence) experiments should be conducted to establish H-H and C-H correlations,

respectively, for unambiguous assignment.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g.,

NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid or

liquid sample directly.
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Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan

prior to the sample scan.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization

(ESI) or Electron Impact (EI).

Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent

(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For EI, the

sample can be introduced directly if sufficiently volatile.

Data Acquisition:

ESI: Infuse the sample solution into the ion source. Acquire spectra in positive ion mode to

observe the [M+H]⁺ ion.

EI: Volatilize the sample in the ion source and bombard with a 70 eV electron beam. This

will generate the molecular ion [M]⁺ and characteristic fragment ions. High-resolution

mass spectrometry (HRMS) is recommended to confirm the elemental composition.

To cite this document: BenchChem. [Spectroscopic Characterization of N-cyclohexylthiolan-
3-amine: A Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15271167#spectroscopic-data-nmr-ir-ms-of-n-
cyclohexylthiolan-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15271167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

